molecular formula C19H14Cl2N2O3S B5565758 1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea

Cat. No.: B5565758
M. Wt: 421.3 g/mol
InChI Key: GRSWQYPVUNYJNI-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a sulfonylurea group, which is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea involves several steps, starting from commercially available precursors. The synthetic route typically includes:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl and 2-chlorophenyl intermediates through halogenation reactions.

    Coupling Reactions: These intermediates are then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonylurea group into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diabetes and other metabolic disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, in diabetes treatment, sulfonylurea compounds stimulate insulin release from pancreatic beta cells by binding to the sulfonylurea receptor, a component of the ATP-sensitive potassium channel.

Comparison with Similar Compounds

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea can be compared with other sulfonylurea compounds, such as:

    Tolbutamide: Another sulfonylurea used in diabetes treatment, but with a different chemical structure and pharmacokinetic profile.

    Glibenclamide: Known for its higher potency and longer duration of action compared to other sulfonylureas.

    Chlorpropamide: Similar in structure but differs in its metabolic pathways and side effect profile.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(24)23-27(25,26)18-4-2-1-3-17(18)21/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSWQYPVUNYJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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